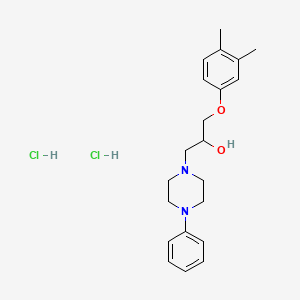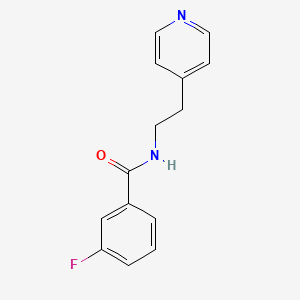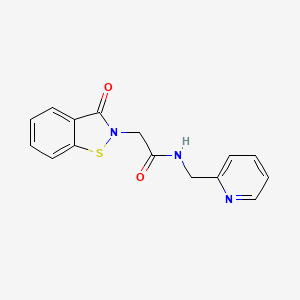![molecular formula C15H22N2O4S B5076865 N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5076865.png)
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyclopentylsulfamoyl group and a methoxyphenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through a series of reactions such as nitration, reduction, and methylation.
Introduction of the Cyclopentylsulfamoyl Group: The cyclopentylsulfamoyl group is introduced via a sulfonation reaction, followed by the attachment of the cyclopentyl group through a nucleophilic substitution reaction.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, where the amine group reacts with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with similar structural features, used as a plasticizer.
Other Sulfonamides: Compounds with sulfonamide groups that exhibit similar chemical reactivity and biological activity.
Uniqueness
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-10-12(8-9-14(13)21-2)22(19,20)17-11-6-4-5-7-11/h8-11,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUAILQWRIJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B5076790.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B5076798.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B5076808.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5076809.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5076816.png)

![dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5076832.png)
![6-methyl-7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5076837.png)
![3-(3-chlorophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5076843.png)
![3,4-DIMETHOXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5076850.png)
![(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B5076856.png)

